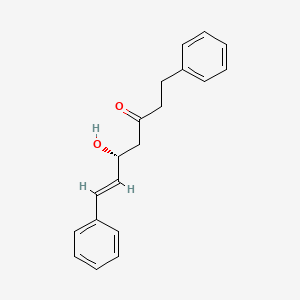

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one

Description

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one (CAS: 87095-74-7) is a natural compound with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.36 g/mol . It is characterized by a hydroxyl group at the C5 position, two phenyl rings at C1 and C7, and a conjugated 6E double bond. This stereospecific configuration (5R,6E) is critical to its biological activity .

The compound is isolated as a dichloromethane extract from Juglans species (walnuts) and exhibits antioxidant properties, making it a subject of interest in phytochemistry and pharmacology . It is commercially available as an analytical standard (HPLC ≥98%) for research purposes .

Properties

IUPAC Name |

(E,5R)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGOKAKPXXESR-YLZCUGDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)C[C@H](/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, also known as DHH (Diarylheptanoid), is a compound derived from various plant sources, particularly the rhizomes of Alpinia nutans and Curcuma comosa. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant properties, anticancer effects, and potential modulation of multidrug resistance (MDR) in cancer cells.

- Molecular Formula : CHO

- Molecular Weight : 280.36 g/mol

- CAS Number : 87095-74-7

- Solubility : Soluble in DMSO (22.5 mg/mL), chloroform, dichloromethane, ethyl acetate, and acetone .

Antioxidant Activity

DHH exhibits significant antioxidant activity, which is critical for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that DHH can effectively reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress .

Cytotoxicity Studies

DHH has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving K562 leukemia cells (both drug-resistant and sensitive strains), DHH demonstrated an IC value of 55.6 µM against drug-resistant K562/ADR cells. This concentration was effective in suppressing cell proliferation without inducing significant cell death .

Modulation of Multidrug Resistance

One of the notable findings regarding DHH is its ability to modulate the MDR phenotype in cancer cells. In K562/ADR cells, DHH was shown to enhance the accumulation of doxorubicin (Dox), a common chemotherapeutic agent, thereby reversing the MDR associated with these cells. The increase in Dox accumulation suggests that DHH may inhibit the P-glycoprotein (P-gp) efflux pump, which is often responsible for drug resistance in cancer therapies .

Apoptosis Induction

Co-treatment with DHH and other chemotherapeutic agents resulted in increased apoptosis rates compared to treatments with the agents alone. Specifically, apoptotic populations were significantly higher when DHH was combined with THP (another chemotherapeutic), indicating that DHH may enhance the efficacy of existing cancer treatments by promoting apoptotic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of DHH:

- In Vitro Studies : Research has demonstrated that DHH can inhibit cell viability in various cancer types while also reducing the expression of proteins associated with drug resistance.

- In Vivo Studies : Although primarily studied in vitro, preliminary animal studies suggest that DHH could be effective in reducing tumor growth and enhancing the effects of conventional chemotherapy agents.

- Clinical Implications : Further pharmacokinetic studies are necessary to determine appropriate dosing regimens for potential clinical applications.

Summary Table of Biological Activities

Scientific Research Applications

Antioxidant Activity

One of the prominent applications of (5R,6E)-5-hydroxy-1,7-diphenyl-6-hepten-3-one is its antioxidant properties . Studies have shown that this compound exhibits strong free radical scavenging activity, which can help mitigate oxidative stress in biological systems. This property makes it a candidate for further research in developing antioxidant therapies for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .

Anti-infection Properties

The compound has demonstrated potential in combating various infections. Its efficacy against a wide range of pathogens has been documented, including:

- Viral Infections : Effective against viruses such as HIV, HCV, and influenza .

- Bacterial Infections : Exhibits antibacterial activity against several strains, making it a candidate for antibiotic development .

- Fungal Infections : Shows antifungal properties that could be harnessed for therapeutic applications .

Cancer Research

This compound is being investigated for its role in cancer therapy. It influences several cellular pathways involved in apoptosis (programmed cell death) and autophagy (cellular degradation), which are crucial for cancer treatment strategies. Its interaction with signaling pathways such as NF-κB and PI3K/Akt/mTOR suggests that it may inhibit tumor growth and promote cancer cell death .

Neurological Applications

Research indicates that this compound may have neuroprotective effects. It is being studied for its potential to modulate neuronal signaling pathways and protect against neurodegeneration. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s .

Epigenetic Regulation

The compound has been identified as a modulator of epigenetic mechanisms, influencing gene expression through interactions with histone modifying enzymes and other epigenetic regulators. This aspect opens avenues for its use in therapies targeting epigenetic modifications associated with various diseases .

Immunological Applications

This compound also plays a role in immunology by modulating inflammatory responses. Its impact on cytokine production and immune cell signaling pathways suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Activities |

|---|---|

| Antioxidant | Free radical scavenging |

| Anti-infection | Effective against viruses (HIV, HCV), bacteria, fungi |

| Cancer Research | Induces apoptosis; affects NF-κB and PI3K/Akt/mTOR |

| Neurological | Neuroprotective effects; potential against neurodegeneration |

| Epigenetic Regulation | Modulates histone modifying enzymes |

| Immunological | Modulates inflammatory responses |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

- Antioxidant Study : A study highlighted the compound's ability to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide.

- Cancer Cell Line Research : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis.

- Neuroprotection : Animal models demonstrated that administration of this compound reduced cognitive decline associated with induced neurodegeneration.

These findings underscore the multifaceted applications of this compound across different scientific domains.

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ in:

- Double bond positions (e.g., 4Z vs. 6E).

- Substituents on phenyl rings (e.g., hydroxyl, methoxy).

- Stereochemistry (R/S configuration).

- Additional functional groups (e.g., ketones, hydroxyls).

These variations influence physicochemical properties (e.g., solubility, stability) and bioactivity.

Comparative Analysis of Selected Compounds

Commercial and Research Relevance

Preparation Methods

Plant Material Selection and Pretreatment

The compound is predominantly extracted from the rhizomes of Alpinia nutans, a plant species rich in phenolic derivatives. Fresh or dried plant material is ground into a fine powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent interaction. Pre-treatment often involves freeze-drying to preserve thermolabile components.

Solvent Extraction Using Methylene Chloride

Methylene chloride (dichloromethane) is the solvent of choice due to its ability to solubilize non-polar and moderately polar compounds while minimizing co-extraction of undesired hydrophilic impurities. The extraction process follows these steps:

-

Maceration : Plant powder is soaked in methylene chloride (1:10 w/v) at 25°C for 48 hours with agitation.

-

Filtration : The mixture is filtered through a Büchner funnel (pore size: 10–15 μm) to remove plant debris.

-

Concentration : The filtrate is evaporated under reduced pressure (40°C, 0.1 bar) to yield a crude extract.

Table 1: Key Parameters for Methylene Chloride Extraction

Purification of the Target Compound

The crude extract undergoes column chromatography (silica gel 60, 230–400 mesh) with a gradient elution system of hexane:ethyl acetate (8:2 to 6:4 v/v). Fractions containing the target compound are identified via TLC (Rf = 0.42 in hexane:ethyl acetate 7:3). Final purification is achieved using preparative HPLC (C18 column, methanol:water 75:25, flow rate: 2 mL/min).

Synthetic Approaches

Retrosynthetic Analysis

The molecule’s structure suggests a convergent synthesis strategy:

Stereoselective Aldol Condensation

A key challenge is controlling the stereochemistry at C5 and C6. A modified Evans aldol reaction is employed:

Table 2: Reaction Conditions for Aldol Condensation

Resolution of Stereochemistry

The (5R,6E) configuration is achieved using a chiral auxiliary (e.g., (R)-BINOL), which directs facial selectivity during the aldol step. Enzymatic resolution with lipase B (Novozym 435) further enriches enantiomeric excess (ee > 98%).

Purification and Characterization

Crystallization

The compound is recrystallized from a mixture of dichloromethane and hexane (1:5 v/v) at −20°C, yielding colorless needles with a melting point of 112–114°C.

Analytical Data

Q & A

Q. What methodologies are recommended for isolating (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one from natural sources?

The compound can be isolated via dichloromethane extraction followed by chromatographic purification (e.g., column chromatography using silica gel with gradient elution). Confirmation of purity should involve HPLC (≥98% purity) and spectroscopic techniques like UV-Vis and FTIR .

Q. How can the stereochemical configuration (5R,6E) be experimentally validated?

Use a combination of nuclear Overhauser effect (NOE) NMR experiments to determine spatial proximity of protons, coupled with electronic circular dichroism (ECD) for absolute configuration. X-ray crystallography is definitive if suitable crystals are obtained .

Q. What solvent systems are optimal for handling this compound in in vitro assays?

The compound is soluble in DMSO and methanol but insoluble in water. For aqueous-based assays, prepare stock solutions in DMSO (<1% final concentration) and dilute with buffered solutions. Solubility can be enhanced using surfactants (e.g., Tween-80) or co-solvents like ethanol .

Advanced Research Questions

Q. How can contradictory data in antioxidant activity assays (e.g., DPPH vs. ORAC) be resolved?

Discrepancies may arise from assay mechanisms (hydrogen atom transfer vs. electron transfer). Validate results using orthogonal methods:

- DPPH/ABTS : Measures radical scavenging via UV-Vis kinetics.

- ORAC : Quantifies peroxyl radical inhibition via fluorescence decay.

- Cell-based oxidative stress models (e.g., H2O2-induced ROS in HepG2 cells) for physiological relevance. Normalize data to Trolox equivalents and report assay conditions (pH, temperature, solvent) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the α,β-unsaturated ketone moiety?

- Synthesize analogs via Claisen-Schmidt condensation to modify phenyl substituents or introduce electron-withdrawing groups.

- Test bioactivity (e.g., antioxidant, anti-inflammatory) using standardized assays.

- Correlate electronic effects (Hammett σ values) or steric parameters with activity trends .

Q. How can bioassay interference from the compound’s autofluorescence or redox activity be mitigated?

- For fluorescence-based assays (e.g., ROS detection), include a compound-only control to subtract background signals.

- Use orthogonal detection methods (e.g., luminescence, LC-MS) for redox-sensitive endpoints.

- Pre-treat samples with chelating agents (e.g., EDTA) to rule out metal-mediated artifacts .

Q. What synthetic routes enable scalable production of enantiopure (5R,6E)-isomer?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.